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Compound of Interest

Compound Name: Cascaroside C
CAS No.: 53823-09-9

Cat. No.: B12739849

Get Quote

Abstract & Scope

Cascaroside C (

, MW 564.54 Da) is a bioactive anthrone glycoside exhibiting significant laxative properties.[2]
Structurally, it is the 8-O-glucoside of chrysaloin (chrysophanol anthrone-10-C-glucoside).
Unlike its analogs Cascaroside A and B (derived from aloe-emodin), Cascaroside C lacks a
hydroxymethyl group, possessing a methyl group at the C-3 position.

This guide addresses the critical challenge of analyzing Cascaroside C: distinguishing its
unique O-glycosidic and C-glycosidic fragmentation pathways and differentiating it from its
diastereomer, Cascaroside D.

Chemical Structure & Properties

Understanding the bond stability is prerequisite to interpreting the mass spectrum.
Cascaroside C contains two distinct sugar moieties with vastly different collision-induced
dissociation (CID) energies:
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e 8-O-Glucoside: A labile hemiacetal ether linkage. Cleaves easily at low collision energies.

e 10-C-Glucoside: A robust carbon-carbon bond. Resistant to neutral loss; undergoes

intraglycosidic (cross-ring) cleavage.

Property Detail
8-0O-B-D-glucopyranosyl-10-C-3-D-
IUPAC Name glucopyranosyl-1,8-dihydroxy-3-methyl-9(10H)-

anthracenone

Molecular Formula

Monoisotopic Mass

564.1843 Da

Aglycone Core

Chrysophanol Anthrone (1,8-dihydroxy-3-

methyl-9-anthrone)

Key Isomers

Cascaroside D (10-epimer), Cascaroside A/B
(Aloe-emodin analogs, MW 580)

Experimental Protocol
Sample Preparation[3]

o Extraction: Weigh 50 mg of powdered Rhamnus purshiana bark. Extract with 10 mL

Methanol:Water (70:30 v/v) via ultrasonication for 15 minutes.

¢ Cleanup: Centrifuge at 10,000 rpm for 5 min. Filter supernatant through a 0.22 um PTFE

membrane.

 Dilution: Dilute 1:10 in mobile phase A prior to injection to prevent detector saturation.

LC-MS/MS Conditions

Chromatography (UHPLC):

e Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 pm).
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» Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization efficiency in negative
mode).

e Mobile Phase B: Acetonitrile.[3]
e Gradient: 5% B (0-1 min)

30% B (10 min)

95% B (12 min).

Flow Rate: 0.3 mL/min.[3]

Mass Spectrometry:

lonization: Electrospray lonization (ESI) in Negative Mode (-).
o Rationale: Phenolic hydroxyls on the anthrone core deprotonate readily, yielding intense

ions. Positive mode is less sensitive and prone to sodium adducts.

Source Temp: 350°C.

Capillary Voltage: 2.5 kV.

Collision Energy (CE): Stepped CE (20-40 eV) to observe both precursor and deep
fragments.

Results: Fragmentation Pathway Analysis
Precursor lon Identification

In negative ESI, Cascaroside C forms a stable deprotonated molecular ion:

e Precursor:m/z 563

Primary Fragmentation (The O-Sugar Loss)

The first event in the collision cell is the cleavage of the labile 8-O-glycosidic bond. This is a
neutral loss of an anhydrous glucose molecule (162 Da).
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e Transition:
e Mechanism: Heterolytic cleavage of the O-C bond.

e Product lon:m/z 401 (Chrysaloin / Chrysophanol-10-C-glucoside ion).

Secondary Fragmentation (The C-Sugar Cleavage)

The remaining glucose is C-linked to the anthrone core (C-10). The C-C bond is too strong to
break directly. Instead, the sugar ring unravels via Retro-Diels-Alder (RDA) mechanisms or
dehydration.

o Pathway A (Dehydration): Loss of water from the sugar or anthrone core.
o Pathway B (Cross-Ring Cleavage 0,2X): Cleavage of the glucose ring losing

(120 Da).

o Diagnostic Value: This is the base peak in many C-glycoside spectra.
o Pathway C (Cross-Ring Cleavage 0,3X): Loss of

(90 Da).

Differentiation from Cascaroside A/B

Cascaroside A and B are aloe-emodin derivatives (

Cascaroside A/B Precursor: m/z 579

Cascaroside A/B Fragment: m/z 417 (Aloe-emodin-10-C-glucoside).

Differentiation: The mass shift of 16 Da (563 vs 579) instantly distinguishes the C/D pair from
the A/B pair.

Differentiation from Cascaroside D

Cascaroside C and D are stereoisomers (10S vs 10R).
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« MS Profile: Identical fragmentation patterns and m/z values.

+ Resolution Strategy: They must be separated chromatographically. Cascaroside C typically
elutes before Cascaroside D on C18 columns due to subtle differences in hydrogen bonding

with the stationary phase.

Visualizations
Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of Cascaroside C in the mass

spectrometer.

Precursor lon
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Click to download full resolution via product page

Figure 1: MS/MS Fragmentation tree of Cascaroside C in negative ESI mode.

Analytical Workflow

Rhamnus bark UHPLC Separation MS1 Scan Collision Cell MS2 Detection
Extract (C18 Column) Select m/z 563 (20-40 eV) m/z 401, 281, 311
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Figure 2: Analytical workflow for the identification of Cascaroside C.

Summary of Diagnostic lons

lon Type m/z (Negative Mode) Structural Significance

Precursor 563 Deprotonated Molecule

Loss of O-Glucose (Chrysaloin

Primary Fragment 401
core)
Secondary Fragment 383 Dehydration of Chrysaloin
) ] 0,3X Cross-ring cleavage of C-
Diagnostic Fragment 311
Glucose
0,2X Cross-ring cleavage of C-
Base Peak 281
Glucose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28440576/
https://pubmed.ncbi.nlm.nih.gov/28440576/
https://cymitquimica.com/cas/53823-09-9/
https://www.scielo.br/j/rbfar/a/zhhdVryJBbbKfXFJSCqhvtb/?format=pdf&lang=en
https://pubchem.ncbi.nlm.nih.gov/compound/Cascaroside-B
https://pubmed.ncbi.nlm.nih.gov/903869/
https://www.benchchem.com/product/b12739849/docs#application-note-mass-spectrometry-fragmentation-patterns-of-cascaroside-c
https://www.benchchem.com/product/b12739849/docs#application-note-mass-spectrometry-fragmentation-patterns-of-cascaroside-c
https://www.benchchem.com/product/b12739849/docs#application-note-mass-spectrometry-fragmentation-patterns-of-cascaroside-c
https://www.benchchem.com/product/b12739849/docs#application-note-mass-spectrometry-fragmentation-patterns-of-cascaroside-c
https://www.benchchem.com/product/b12739849?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12739849?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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